molecular formula C9H14FN3O2 B2455141 Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate CAS No. 2247206-61-5

Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate

Cat. No. B2455141
CAS RN: 2247206-61-5
M. Wt: 215.228
InChI Key: PXOCTPGMUHTWEO-UHFFFAOYSA-N
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Description

Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate, also known as MFA, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a derivative of pyrazole and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate involves the inhibition of certain proteins and enzymes. Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate has been shown to selectively inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This inhibition results in an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Additionally, Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate has been shown to inhibit the growth of cancer cells by targeting certain proteins involved in cell division.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate are dependent on the specific proteins and enzymes that are targeted. Inhibition of acetylcholinesterase can result in an increase in the levels of acetylcholine in the brain, which can improve cognitive function. Inhibition of certain proteins involved in cell division can result in the inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

The advantages of using Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate in lab experiments include its relatively simple synthesis method and its potential for use in the treatment of cancer and Alzheimer's disease. Additionally, Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate has been shown to selectively target certain proteins and enzymes, making it a valuable tool for studying these targets. However, there are limitations to the use of Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate. One potential direction is the further study of its potential use in cancer treatment. Additionally, further research is needed to fully understand the mechanism of action of Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate and its potential use in the treatment of Alzheimer's disease. Further research is also needed to determine the potential toxicity of Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate and its safety for use in humans.

Synthesis Methods

The synthesis of Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate involves the reaction of 1-(2-fluoroethyl)-5-methylpyrazole-4-carboxylic acid with methylamine. This reaction results in the formation of Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate, which is a white crystalline powder. The synthesis of Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate is relatively simple and can be performed in a laboratory setting.

Scientific Research Applications

Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate has shown potential for use in scientific research due to its ability to selectively target certain proteins and enzymes. This compound has been studied for its potential use in cancer treatment, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.

properties

IUPAC Name

methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FN3O2/c1-7-8(11-6-9(14)15-2)5-12-13(7)4-3-10/h5,11H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXOCTPGMUHTWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CCF)NCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-[[1-(2-fluoroethyl)-5-methylpyrazol-4-yl]amino]acetate

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